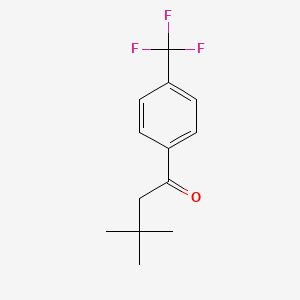

3,3-Dimethyl-4'-trifluoromethylbutyrophenone

Description

Properties

IUPAC Name |

3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWNDPCLGNOSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642403 | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-76-6 | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-4'-trifluoromethylbutyrophenone is a butyrophenone derivative characterized by a trifluoromethyl group on the phenyl ring and a dimethylated butyl chain. As with many compounds in pharmaceutical and chemical research, a thorough understanding of its solubility in various organic solvents is paramount for applications ranging from synthesis and purification to formulation and biological screening. The solubility profile of a compound dictates the choice of solvents for reaction media, crystallization, chromatography, and the preparation of stock solutions for assays.

This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. In the absence of empirical public data for this specific molecule, this guide leverages established principles of physical organic chemistry and predictive modeling to offer expert insights into its likely behavior. Furthermore, it provides detailed, self-validating experimental protocols for researchers to determine the solubility of this and other similar compounds in their own laboratory settings.

A critical point of clarification is the isomeric position of the trifluoromethyl group. While the user request specified the 4'-position, commercially available compounds with similar nomenclature are often found as the 3'-isomer (CAS 898764-74-4). This guide will proceed with the analysis for the 4'-isomer as requested, but researchers should verify the exact structure of their material.

Physicochemical Characterization and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first understand its inherent physicochemical properties.

Predicted Physicochemical Properties

Lacking experimental data, we can utilize computational tools to predict key physicochemical parameters. The following table summarizes the predicted properties for this compound, generated using the SwissADME and VCCLAB's ALOGPS platforms.

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C13H15F3O | |

| Molecular Weight | 244.26 g/mol | Influences the mass of solute that can dissolve. |

| logP (octanol/water) | ~4.0 - 4.5 | Indicates high lipophilicity and a preference for non-polar environments. |

| Aqueous Solubility | Very Low | The high logP suggests poor solubility in water. |

| Polar Surface Area (PSA) | 17.07 Ų | The low PSA suggests weak polar interactions. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The molecule can accept a hydrogen bond. |

Structural Analysis and Influence on Solubility

The structure of this compound contains several key features that dictate its solubility:

-

Butyrophenone Core: The parent compound, butyrophenone, is a colorless liquid with poor solubility in water but good solubility in organic solvents like chloroform and methanol.[1][2] This sets a baseline for the solubility of its derivatives in organic media.

-

Trifluoromethyl (CF3) Group: The trifluoromethyl group is a strong electron-withdrawing substituent that significantly increases the lipophilicity of a molecule.[3][4] This is due to the high electronegativity of the fluorine atoms. The presence of the CF3 group on the phenyl ring is expected to enhance the solubility of this compound in non-polar and moderately polar organic solvents compared to its non-fluorinated analog.

-

3,3-Dimethylbutyl Group: The dimethylated butyl chain is a bulky, non-polar alkyl group. This group further contributes to the overall lipophilicity of the molecule and will favor interactions with non-polar solvents.

Predictive Solubility Profile

Based on the analysis of its physicochemical properties and structural features, a predictive solubility profile for this compound in various classes of organic solvents can be proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The high lipophilicity (high logP) and the presence of non-polar alkyl and aromatic groups will lead to favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Moderate | The ketone functional group can participate in dipole-dipole interactions with these solvents. The overall lipophilicity of the molecule will also contribute to good solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While the carbonyl oxygen can act as a hydrogen bond acceptor, the molecule lacks hydrogen bond donors and has a large non-polar surface area. Solubility will likely decrease with increasing alkyl chain length of the alcohol. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These solvents are strong hydrogen bond acceptors and are highly polar, which may lead to moderate solubility despite the compound's lipophilicity. |

The following diagram illustrates the logical workflow for predicting the solubility of an organic compound like this compound.

Caption: Workflow for predicting the solubility of this compound.

Experimental Determination of Solubility

While predictive models provide valuable guidance, empirical determination of solubility is essential for accurate and reliable data. The following are detailed protocols for three common methods of solubility determination.

General Procedure for Sample Preparation (Equilibrium Method)

The following sample preparation is a prerequisite for the analytical methods described below.

-

Add Excess Solute: To a known volume of the desired organic solvent in a sealed vial, add an excess of this compound. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker, stirrer, or rotator. The time required for equilibration can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, separate the solid phase from the saturated solution. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). It is crucial to avoid any temperature changes during this step that could cause precipitation.

The following diagram outlines the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Methodology:

-

Prepare Saturated Solution: Follow the "General Procedure for Sample Preparation."

-

Aliquot and Weigh: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of material.

-

Dry to Constant Weight: Dry the container with the solid residue to a constant weight in a vacuum oven.

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

Self-Validation:

-

Ensure the residue is visually free of any solvent.

-

Achieve a constant weight by repeating the drying and weighing steps until the difference between consecutive measurements is negligible.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and specific, making it suitable for a wide range of concentrations.

Methodology:

-

Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate Calibration Curve: Inject the standard solutions into an HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Prepare Saturated Solution: Follow the "General Procedure for Sample Preparation."

-

Dilute Sample: Dilute an accurately measured volume of the clear, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze Sample: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.[5]

Self-Validation:

-

The calibration curve should have a correlation coefficient (R²) of >0.99.

-

Analyze a quality control (QC) sample of a known concentration to verify the accuracy of the calibration curve.

Protocol 3: UV-Vis Spectroscopy Method

This method is rapid and convenient if the compound has a suitable chromophore.

Methodology:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration (Beer's Law plot).

-

Prepare Saturated Solution: Follow the "General Procedure for Sample Preparation."

-

Dilute Sample: Dilute an accurately measured volume of the clear, saturated solution to a concentration where the absorbance falls within the linear range of the calibration curve.

-

Analyze Sample: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.[6]

Self-Validation:

-

The Beer's Law plot should be linear with a correlation coefficient (R²) of >0.99.

-

The absorbance of the diluted sample should fall within the linear range of the calibration curve.

Conclusion

References

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

SwissADME. [Link]

-

Virtual Computational Chemistry Laboratory. ALOGPS 2.1. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

ChemAxon. Solubility Predictor. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

PubChem. Butyrophenone. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078-7084. [Link]

-

Hansen Solubility Parameters. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Chemistry LibreTexts. Gravimetric Analysis (Experiment). [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

PubChem. 3',5'-Dimethyl-4'-methoxybutyrophenone. [Link]

-

ResearchGate. The crystal structure of dimethyl ((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)phosphonate, C23H33O4P. [Link]

-

Cheméo. Chemical Properties of 3,3-Dimethyl-tetrahydrofuran. [Link]

-

The Good Scents Company. butyrophenone. [Link]

-

Chemsrc. 3,3-Dimethylbutanal. [Link]

- Google Patents. Process for synthesizing 3,3-dimethyl-2-butanone.

-

Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

-

ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment). [Link]

-

Chemistry LibreTexts. Chapter 12: Gravimetric Methods of Analysis. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ResearchGate. Synthesis of trifluoromethylated derivatives 3 and 4 based on (1R)‐(−)‐myrtenal 1. [Link]

-

ResearchGate. Rapid synthesis of 2,3,4-trideoxy-2,3,4-trifluoroallopyranose 11.... [Link]

-

ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]

-

Impactfactor. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

MIT News. A new model predicts how molecules will dissolve in different solvents. [Link]

-

Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Pirika. Hansen Solubility Parameters in Practice. [Link]

-

YouTube. HSPiP HSP Basics. [Link]

-

ResearchGate. (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]

-

ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

PubMed Central. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Asian Journal of Pharmaceutics. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. [Link]

-

Semantic Scholar. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. [Link]

-

ResearchGate. (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. [Link]

-

Kinam Park. Hansen 1967, The three dimensional solubility parameter and solvent diffusion coefficient. [Link]

-

PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Edinburgh Research Explorer. MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. [Link]

-

MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

ACS Publications. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

-

PubMed. Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. [Link]

-

Virtual Computational Chemistry Laboratory. Interactive ALOGPS Calculations at VCCLAB site. [Link]

-

PubMed. Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. [Link]

-

Ricardo Avila. Machine Learning Methods for LogP Prediction: Pt. 1. [Link]

-

Chemaxon Docs. Theory of aqueous solubility prediction. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

-

GitHub. quantnexusai/molecular-property-prediction: Machine learning model to predict molecular solubility from chemical structures. [Link]

-

ACS Omega. Pruned Machine Learning Models to Predict Aqueous Solubility. [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

YouTube. How to build a better QSAR model. [Link]

-

ResearchGate. (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

ResearchGate. QSAR-based solubility model for drug-like compounds. [Link]

-

PubMed Central. Calculation of Aqueous Solubility of Organic Compounds. [Link]

-

Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP). [Link]

-

HSPiP. Hansen Solubility Parameters. [Link]

Sources

- 1. pure.ed.ac.uk [pure.ed.ac.uk]

- 2. Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. researchgate.net [researchgate.net]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

Spectroscopic Profile of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone: A Technical Guide

Introduction

3,3-Dimethyl-4'-trifluoromethylbutyrophenone is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Its unique structural features, combining a sterically hindered neopentyl group with an electron-withdrawing trifluoromethyl-substituted phenyl ring, give rise to a distinct spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and supported by comparative data from structurally related analogs, offering researchers and drug development professionals a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound dictates its characteristic spectral properties. The molecule can be deconstructed into three key fragments for analytical purposes: the 4'-trifluoromethylphenyl group, the carbonyl group, and the 3,3-dimethylbutyl (neopentyl) group. Each of these components will exhibit predictable signals in their respective spectroscopic analyses.

| Property | Value |

| Molecular Formula | C₁₃H₁₅F₃O |

| Molecular Weight | 244.25 g/mol |

| InChI Key | AQWNDPCLGNOSKF-UHFFFAOYSA-N[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift values and coupling constants observed in analogous structures such as 4'-trifluoromethylacetophenone and compounds containing a neopentyl moiety.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (H-2', H-6') | ~8.05 | Doublet | 2H | These protons are ortho to the electron-withdrawing carbonyl group and meta to the trifluoromethyl group, leading to a downfield shift. They will appear as a doublet due to coupling with the adjacent H-3' and H-5' protons. |

| Aromatic Protons (H-3', H-5') | ~7.75 | Doublet | 2H | These protons are meta to the carbonyl group and ortho to the trifluoromethyl group. They will also be a doublet due to coupling with H-2' and H-6'. |

| Methylene Protons (-CH₂-) | ~3.00 | Singlet | 2H | The methylene protons are adjacent to the carbonyl group, causing a downfield shift. Due to the absence of adjacent protons, this signal is expected to be a singlet. |

| Methyl Protons (-C(CH₃)₃) | ~1.10 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, characteristic of a neopentyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl Carbon (C=O) | ~200 | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| Aromatic Carbon (C-1') | ~138 | The quaternary carbon attached to the carbonyl group. |

| Aromatic Carbons (C-2', C-6') | ~129 | Carbons ortho to the carbonyl group. |

| Aromatic Carbons (C-3', C-5') | ~126 | Carbons meta to the carbonyl group and ortho to the trifluoromethyl group. |

| Aromatic Carbon (C-4') | ~133 (quartet) | The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| Trifluoromethyl Carbon (-CF₃) | ~124 (quartet) | The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant. |

| Methylene Carbon (-CH₂-) | ~50 | The methylene carbon adjacent to the carbonyl group. |

| Quaternary Carbon (-C(CH₃)₃) | ~32 | The quaternary carbon of the tert-butyl group. |

| Methyl Carbons (-C(CH₃)₃) | ~29 | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group.

| Frequency Range (cm⁻¹) | Vibration | Intensity | Rationale |

| ~1690 | C=O stretch | Strong | The carbonyl stretch of an aromatic ketone is a characteristic and intense peak. Conjugation with the aromatic ring and the electron-withdrawing nature of the trifluoromethyl group will influence this frequency. For comparison, the C=O stretch in pinacolone is observed around 1705 cm⁻¹[2]. |

| 3100-3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |

| 2960-2870 | C-H stretch (aliphatic) | Medium-Strong | Characteristic of the C-H bonds in the neopentyl group. Pinacolone shows similar stretches in the 2969-2874 cm⁻¹ region[2]. |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium | Absorbances due to the carbon-carbon double bonds within the phenyl ring. |

| 1350-1100 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group will give rise to strong, characteristic absorptions in this region. |

| ~1365 | C-H bend (tert-butyl) | Medium | A characteristic bending vibration for the tert-butyl group is often observed around this wavenumber[2]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Rationale |

| 244 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 187 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical (57 Da) via alpha-cleavage is a very common fragmentation pathway for ketones. This fragment, the 4-trifluoromethylbenzoyl cation, is expected to be a prominent peak. |

| 173 | [CF₃C₆H₄CO]⁺ | This fragment, the 4-(trifluoromethyl)phenyl cation, is often observed in the mass spectra of similar compounds[3][4]. |

| 145 | [C₆H₄CF₃]⁺ | Loss of the carbonyl group from the 4-trifluoromethylbenzoyl cation. This fragment is a major peak in the mass spectrum of 4'-trifluoromethylacetophenone[3][4]. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation is a very stable carbocation and is expected to be the base peak in the spectrum, similar to what is observed for pinacolone[5][6][7]. |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place the sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The resulting mass spectrum will be a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of this compound can be visualized as follows:

Caption: Workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from structurally similar compounds, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this and related molecules, ensuring a high degree of confidence in their structural assignments.

References

-

OC-Praktikum. 3028 Pinacol pinacolone rearrangement. [Link]

-

PubChem. Pinacolone. [Link]

-

NIST. 4'-(Trifluoromethyl)acetophenone. [Link]

-

PubChem. 3,3-Dimethylbutanal. [Link]

-

Pearson. Pinacolone has a base peak in its mass spectrum at m/z 57. What is the structure corresponding to this mass?. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]

- 4. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 5. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pinacolone(75-97-8) IR Spectrum [chemicalbook.com]

- 7. Pinacolone has a base peak in its mass spectrum at m/z 57. What i... | Study Prep in Pearson+ [pearson.com]

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone

Introduction

3,3-Dimethyl-4'-trifluoromethylbutyrophenone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed, field-proven protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts acylation of trifluoromethylbenzene with 3,3-dimethylbutyryl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.[1][2]

Overall Reaction:

The mechanism involves the formation of a highly electrophilic acylium ion intermediate. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the acylium ion.[3] This electrophile then attacks the electron-rich aromatic ring of trifluoromethylbenzene. The trifluoromethyl group is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile to the meta position. However, due to steric hindrance, the acylation can also occur at the para position, and in many cases, the para isomer is the major product. The final step is the deprotonation of the arenium ion intermediate to restore aromaticity and regenerate the Lewis acid catalyst (in its complexed form). A subsequent aqueous workup is required to hydrolyze the aluminum chloride complex with the ketone product.

Reagents and Equipment

Reagent Table

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. | Notes |

| Trifluoromethylbenzene | C₇H₅F₃ | 146.11 | -29 | 102 | 1.19 | 98-08-8 | Moisture sensitive. Irritant. |

| 3,3-Dimethylbutyryl chloride | C₆H₁₁ClO | 134.60 | N/A | 127-129 | 0.969 | 7065-46-5 | Reacts with water.[4][5] Corrosive. |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 192.6 | 180 (subl.) | 2.48 | 7446-70-0 | Reacts violently with water.[6] Corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.33 | 75-09-2 | Volatile. Use in a well-ventilated fume hood. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -27.32 | 110 | 1.18 | 7647-01-0 | Corrosive. |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 50 (decomp.) | N/A | 2.20 (solid) | 144-55-8 | Used for neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (decomp.) | N/A | 2.66 | 7487-88-9 | Drying agent. |

Equipment List

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

1. Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Ensure all glassware is oven-dried and assembled while hot to prevent the introduction of atmospheric moisture.

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (DCM, 100 mL) to the flask.

-

Cool the stirred suspension to 0°C using an ice-water bath.

-

Add trifluoromethylbenzene (1.0 equivalent) to the flask.

Causality: Anhydrous conditions are critical as aluminum chloride reacts violently with water, which would also quench the catalyst.[6] DCM is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants. Cooling the reaction mixture is necessary to control the initial exothermic reaction upon addition of the acyl chloride.

2. Friedel-Crafts Acylation:

-

Dissolve 3,3-dimethylbutyryl chloride (1.1 equivalents) in anhydrous DCM (25 mL) and add this solution to the addition funnel.

-

Add the 3,3-dimethylbutyryl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Causality: A slight excess of the acyl chloride is used to ensure complete consumption of the more expensive trifluoromethylbenzene. Slow, dropwise addition is crucial to manage the exothermicity of the reaction and prevent unwanted side reactions. Stirring at room temperature provides the necessary activation energy for the reaction to proceed to completion.

3. Workup and Isolation:

-

Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a large beaker with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine all organic layers and wash sequentially with water (100 mL), a saturated solution of sodium bicarbonate (100 mL), and brine (100 mL).[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

Causality: The workup with ice and acid is necessary to quench the reaction and hydrolyze the aluminum chloride-ketone complex, liberating the product. The addition to ice helps to control the highly exothermic hydrolysis of excess AlCl₃. Washing with sodium bicarbonate neutralizes any remaining acid, and the brine wash helps to remove residual water before drying.

4. Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The choice of purification method will depend on the scale of the reaction and the purity of the crude product.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard spectroscopic methods.[8]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons in the para-substituted product will appear as two doublets in the range of δ 7.7-8.1 ppm. The methylene protons adjacent to the carbonyl group will appear as a singlet around δ 3.0-3.2 ppm. The tert-butyl group will show a singlet at approximately δ 1.1 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon is expected around δ 200 ppm. Aromatic carbons will appear in the δ 125-140 ppm region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will also be a quartet.

-

¹⁹F NMR (CDCl₃): A singlet corresponding to the CF₃ group is expected around δ -63 ppm.

-

IR (neat): A strong absorption band for the carbonyl (C=O) stretch will be present around 1690 cm⁻¹. C-F stretching bands will be observed in the region of 1300-1100 cm⁻¹.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns.

Safety Precautions

-

Personal Protective Equipment: Always wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[6]

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing HCl gas.[9][10] Handle with extreme care in a dry environment. A Class D fire extinguisher for reactive metals should be available.[6]

-

3,3-Dimethylbutyryl Chloride: This reagent is corrosive and moisture-sensitive.[11] It will release HCl upon contact with water.

-

Trifluoromethylbenzene: This is an irritant and is flammable. Keep away from ignition sources.

-

Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a large, open container within a fume hood.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Wet reagents or glassware. | Ensure all reagents are anhydrous and glassware is properly dried. |

| Inactive catalyst. | Use fresh, high-purity anhydrous aluminum chloride. | |

| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm to ~40°C, monitoring by TLC. | |

| Formation of multiple products | Reaction temperature was too high. | Maintain a low temperature during the addition of the acyl chloride. |

| Polysubstitution. | The trifluoromethyl group is deactivating, making polysubstitution less likely, but ensure the stoichiometry is correct. | |

| Difficult workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |

References

- Google Patents. (n.d.). Processes for preparing 3,3-dimethylbutyric acid.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Titinchi, S. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

- DeRuiter, J., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Mass Spectrometry, 47(9), 1147-1154.

- Herman, M. A., & Walsh, P. J. (1999). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.

- Titinchi, S. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6, 52.

-

ResearchGate. (n.d.). Synthesis of trifluoromethylated derivatives 3 and 4 based on (1R)‐(−)‐myrtenal 1. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

- Barattini, E., et al. (2014). An optimized and very detailed, grams scale synthesis of CTEP, through a complete characterization of all the isolated and purif. Organic & Biomolecular Chemistry, 12(30), 5585-5594.

- Scher, J. U., et al. (2024). 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity.

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3,3-dimethylbutyrylchloride.

-

European Patent Office. (2009). Process for the preparation of 3,3-dimethylbutanal. Retrieved from [Link]

-

MDPI. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E). Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,3-dimethylbutyraldehyde.

-

ACS Publications. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

-

Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

- Schär, H. P., et al. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry, 158(3), 469-475.

- Google Patents. (n.d.). Process for synthesizing 3,3-dimethyl-2-butanone.

- Google Patents. (n.d.). An improved process for the synthesis of dimethyl fumarate.

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3,3-Dimethylbutyryl chloride | 7065-46-5 [chemicalbook.com]

- 5. 3,3-二甲基丁酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

Application Note & Protocol: Utilizing PF-3845 for High-Throughput Screening and Mechanistic Studies of Fatty Acid Amide Hydrolase (FAAH) Inhibition

For: Researchers, scientists, and drug development professionals in neuropharmacology, inflammation, and endocannabinoid signaling.

Abstract & Introduction: The Rationale for Targeting FAAH with PF-3845

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase integral to the regulation of the endocannabinoid system.[1][2] This membrane-associated enzyme is primarily responsible for the catabolism of N-acylethanolamines (NAEs), including the endogenous cannabinoid anandamide (AEA).[3][4][5] By hydrolyzing AEA, FAAH terminates its signaling, which is implicated in a wide array of physiological processes such as pain perception, mood regulation, and inflammation.[6][7][8] Consequently, inhibiting FAAH presents a compelling therapeutic strategy to enhance and prolong the beneficial effects of endogenous cannabinoids without the adverse psychoactive effects associated with direct cannabinoid receptor agonists.[7][9]

This application note details the use of 3,3-Dimethyl-4'-trifluoromethylbutyrophenone, more commonly and specifically referred to in scientific literature as PF-3845 , a potent, selective, and irreversible inhibitor of FAAH.[10][11] PF-3845 covalently modifies the catalytic serine residue (Ser241) of FAAH, leading to its inactivation.[11] We provide a comprehensive guide for its application in fluorometric enzyme inhibition assays, designed for both high-throughput screening (HTS) of compound libraries and detailed mechanistic studies. The protocols herein are structured to ensure robust, reproducible, and self-validating results.

The Endocannabinoid Signaling Pathway and FAAH's Role

The endocannabinoid system (ECS) is a crucial neuromodulatory system. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (AEA), and the enzymes responsible for their synthesis and degradation. FAAH is the principal catabolic enzyme for AEA.[4] By inhibiting FAAH, the concentration of AEA at the synapse and in peripheral tissues is increased, leading to enhanced activation of cannabinoid receptors and downstream signaling. This mechanism is the foundation for the therapeutic potential of FAAH inhibitors in conditions like chronic pain, anxiety, and neuroinflammation.[12][13][14][15]

Figure 2: Workflow for the fluorometric FAAH inhibition assay.

Materials and Reagents

-

Enzyme: Recombinant human FAAH

-

Inhibitor: PF-3845 (CAS: 1196109-52-0) [11]* Substrate: FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Assay Buffer: e.g., Tris-HCl buffer, pH 9.0

-

Positive Control Inhibitor: e.g., JZL195 [16]* Vehicle: DMSO (Dimethyl sulfoxide)

-

Plate: 96-well or 384-well black, flat-bottom plate

-

Instrumentation: Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm. [16]

Detailed Experimental Protocols

Reagent Preparation

-

PF-3845 Stock Solution: Prepare a 10 mM stock solution of PF-3845 in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the PF-3845 stock solution in DMSO to create a range of concentrations for the IC₅₀ determination (e.g., from 1 mM down to 100 pM). This intermediate plate will be used to dose the assay wells.

-

FAAH Enzyme Working Solution: Dilute the recombinant FAAH enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.

-

FAAH Substrate Working Solution: Dilute the substrate in the assay buffer to the final desired concentration (typically at or near its Kₘ value for IC₅₀ determination).

Step-by-Step Assay Procedure for IC₅₀ Determination

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

-

Plate Layout: Design the plate to include wells for:

-

100% Activity Control (Vehicle): Enzyme + Substrate + DMSO vehicle.

-

0% Activity Control (No Enzyme): Substrate + Assay Buffer.

-

Positive Control Inhibitor: Enzyme + Substrate + a known FAAH inhibitor (e.g., JZL195).

-

Test Compound Wells: Enzyme + Substrate + varying concentrations of PF-3845.

-

-

Inhibitor Addition: Add 1 µL of the serially diluted PF-3845 (or DMSO for the 100% activity control) to the appropriate wells.

-

Enzyme Addition: Add 50 µL of the FAAH enzyme working solution to all wells except the "No Enzyme" controls. Add 50 µL of assay buffer to the "No Enzyme" control wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible inhibitors like PF-3845.

-

Initiate Reaction: Add 50 µL of the FAAH substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes in kinetic mode.

Data Analysis and Interpretation

Calculating Percent Inhibition

-

Determine the Rate of Reaction: For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the RFU vs. time plot (ΔRFU/min).

-

Calculate Percent Inhibition: Use the following formula for each concentration of PF-3845:

% Inhibition = 100 x [1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)]

IC₅₀ Determination

-

Plot the Data: Plot the Percent Inhibition against the logarithm of the PF-3845 concentration.

-

Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.

-

Determine IC₅₀: The IC₅₀ value is the concentration of PF-3845 that corresponds to 50% inhibition on the fitted curve. [17][18]

Expected Results & Data Presentation

The following table provides an example of expected data from an IC₅₀ determination experiment for PF-3845.

| PF-3845 Conc. (nM) | log[PF-3845] | Avg. Reaction Rate (RFU/min) | % Inhibition |

| 0 (Vehicle) | N/A | 500 | 0% |

| 0.1 | -7.0 | 495 | 1% |

| 1 | -6.0 | 450 | 10% |

| 10 | -5.0 | 300 | 40% |

| 100 | -4.0 | 75 | 85% |

| 1000 | -3.0 | 10 | 98% |

| 10000 | -2.0 | 5 | 99% |

| No Enzyme | N/A | 2 | N/A |

Note: These are illustrative values. Actual reaction rates will depend on enzyme concentration, substrate concentration, and instrument settings. The reported Kᵢ for PF-3845 is 0.23 µM, and the IC₅₀ will be in a similar range depending on assay conditions. [10][11]

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the following controls are essential:

-

Positive Control: A known FAAH inhibitor should yield an IC₅₀ value consistent with published literature, validating the assay's performance.

-

Negative/Vehicle Control: The DMSO concentration should be kept constant across all wells (typically ≤1%) to negate any solvent effects on enzyme activity.

-

Z'-Factor: For HTS applications, the Z'-factor should be calculated from the 100% and 0% activity controls. A Z' > 0.5 indicates a robust and reliable assay.

Conclusion and Future Directions

PF-3845 is a powerful tool for investigating the endocannabinoid system. The protocols outlined in this application note provide a reliable framework for characterizing its inhibitory activity against FAAH. These assays can be adapted for screening novel FAAH inhibitors, studying enzyme kinetics, and elucidating the role of FAAH in various disease models. Further studies could involve using PF-3845 in cell-based assays to confirm its activity in a more physiological context or in animal models to correlate enzymatic inhibition with in vivo efficacy. [12][15][19][20]

References

-

Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology. Available at: [Link]

-

Keith, J. M., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Centro Global de Ciudades. (2025). What Science Reveals About CBD ED Gummies and Wellness. Centro Global de Ciudades. Available at: [Link]

-

Fowler, C. J. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals. Available at: [Link]

-

Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Wasilewski, A., et al. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Frontiers in Pharmacology. Available at: [Link]

-

Booker, L., et al. (2011). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology. Available at: [Link]

-

Kuhn, K. A., et al. (2024). 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity. Inflammation Research. Available at: [Link]

-

Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

-

Pan, H., et al. (2015). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. British Journal of Pharmacology. Available at: [Link]

-

Marti, A. L., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. Available at: [Link]

-

Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Product Page. Available at: [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

-

Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Wikipedia. Available at: [Link]

-

Patsnap. (2024). What are FAAH inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

McKinney, M. K., & Cravatt, B. F. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins & Other Lipid Mediators. Available at: [Link]

-

Proteopedia. (2014). Fatty acid amide hydrolase. Proteopedia. Available at: [Link]

-

Rohde, L. A., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link]

-

PubChem. (n.d.). Dimethyl Fumarate. PubChem. Available at: [Link]

-

Bahr, B. A., et al. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Recent Patents on CNS Drug Discovery. Available at: [Link]

-

Abdullah, R. A., et al. (2013). Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation. PLoS One. Available at: [Link]

-

Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

-

van der Gracht, A. M. F., et al. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Cer, R. Z., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

-

Kim, H., et al. (2021). PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalcitieshub.org [globalcitieshub.org]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 9. proteopedia.org [proteopedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. IC50 - Wikipedia [en.wikipedia.org]

- 18. courses.edx.org [courses.edx.org]

- 19. frontierspartnerships.org [frontierspartnerships.org]

- 20. PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ¹⁹F NMR Spectroscopy of Fluorinated Butyrophenones

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Unique Advantages of ¹⁹F NMR in the Analysis of Fluorinated Butyrophenones

Fluorinated butyrophenones represent a significant class of compounds in medicinal chemistry, particularly in the development of antipsychotic drugs and other central nervous system (CNS) agents. The introduction of fluorine atoms into the butyrophenone scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural characterization of these compounds is paramount.

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful and specific tool for this purpose. The ¹⁹F nucleus possesses several advantageous properties for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection.[1][2] A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of proton (¹H) NMR.[1] This wide dispersion minimizes signal overlap, even in complex molecules, allowing for the unambiguous identification and quantification of different fluorinated species.[2] Furthermore, the absence of endogenous fluorine in most biological systems provides a clear background for in vitro and in vivo studies.[1][2]

This application note provides a comprehensive guide to the theory, practical application, and interpretation of ¹⁹F NMR spectroscopy for the characterization of fluorinated butyrophenones. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to leverage this powerful analytical technique in their drug discovery and development endeavors.

Understanding the ¹⁹F NMR Spectrum of Fluorinated Butyrophenones: Chemical Shifts and Coupling Constants

The ¹⁹F NMR spectrum provides a wealth of structural information through two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts (δ): A Sensitive Probe of the Fluorine Environment

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. The position of a fluorine atom on the butyrophenone scaffold—whether on the aromatic ring or an aliphatic chain—and the nature of neighboring substituents will significantly influence its chemical shift.

-

Aromatic Fluorine: The chemical shift of fluorine attached to an aromatic ring is influenced by the electronic effects of other substituents on the ring.[3] Electron-donating groups tend to cause an upfield shift (to less negative ppm values), while electron-withdrawing groups result in a downfield shift (to more negative ppm values). For instance, the fluorine in a 4-fluorophenyl group, common in many butyrophenones, will have a characteristic chemical shift that can be modulated by other substituents on the phenyl ring.

-

Aliphatic Fluorine: Fluorine atoms on the butyrophenone side chain will exhibit chemical shifts that depend on their proximity to electronegative atoms and their stereochemical environment.

The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous for analyzing butyrophenones with multiple fluorine atoms, as each unique fluorine environment will typically produce a distinct and well-resolved signal.

Spin-Spin Coupling Constants (J): Elucidating Connectivity

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring NMR-active nuclei, transmitted through the bonding electrons. In fluorinated butyrophenones, several types of coupling can be observed:

-

¹⁹F-¹H Coupling: Coupling between fluorine and hydrogen atoms is commonly observed and provides valuable information about the proximity of these nuclei. The magnitude of the coupling constant depends on the number of bonds separating the coupled nuclei (e.g., ²JFH, ³JFH, etc.).

-

¹⁹F-¹³C Coupling: Coupling between fluorine and carbon-13 can be used to assign carbon signals in complex molecules. One-bond ¹⁹F-¹³C coupling constants (¹JCF) are typically large.

-

¹⁹F-¹⁹F Coupling: In molecules containing multiple fluorine atoms, homonuclear ¹⁹F-¹⁹F coupling can be observed. The magnitude of these couplings can be substantial and is dependent on the number of intervening bonds and the spatial relationship between the fluorine atoms.[1]

The analysis of these coupling patterns is instrumental in confirming the substitution pattern and overall structure of fluorinated butyrophenones.

Data Presentation: ¹⁹F NMR Data for Representative Fluorinated Butyrophenones

The following table summarizes typical ¹⁹F NMR chemical shift and coupling constant data for a selection of fluorinated butyrophenones and related structures. These values serve as a useful reference for the identification and characterization of new analogs.

| Compound | Fluorine Position | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Reference |

| 4'-Fluorobutyrophenone | 4'-F on phenyl ring | CDCl₃ | -113.8 | Not specified | [4] |

| Haloperidol | 4-F on phenyl ring | Not specified | Not specified | Not specified | [5] |

| Melperone | 4'-F on phenyl ring | in vivo (rat brain) | Upfield shift relative to aqueous solution | Not specified | [1] |

| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one | 4-F on phenyl ring | Not specified | Not specified | Not specified | [3] |

| 4-Fluoro-3-methyl-α-pyrrolidinovalerophenone (4F-3Me-α-PVP) | 4-F on phenyl ring | Not specified | Not specified | ³JFH = 8.8 Hz (doublet) | [6] |

Note: Chemical shifts are typically referenced to an external standard, most commonly CFCl₃ (δ = 0 ppm).

Experimental Protocols: A Step-by-Step Guide to ¹⁹F NMR Analysis

This section provides a detailed protocol for acquiring high-quality 1D and 2D ¹⁹F NMR spectra of fluorinated butyrophenones.

Protocol 1: 1D ¹⁹F NMR Spectroscopy

This protocol is suitable for routine characterization, purity assessment, and quantification of fluorinated butyrophenones.

1. Sample Preparation:

- Analyte Concentration: Dissolve 5-10 mg of the fluorinated butyrophenone in 0.6-0.7 mL of a suitable deuterated solvent.

- Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ can be used depending on the solubility of the compound. Ensure the solvent does not have signals that overlap with the expected ¹⁹F resonances.

- Internal Standard (for quantification): For quantitative analysis (qNMR), add a known amount of a stable, fluorinated internal standard that has a resonance in a clear region of the spectrum. Trifluoroacetic acid (TFA) or 1,4-difluorobenzene are common choices.

2. NMR Instrument Setup:

- Spectrometer: A modern NMR spectrometer with a multinuclear probe capable of detecting ¹⁹F is required.

- Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity.

- Shimming: Shim the magnetic field homogeneity using the lock signal of the deuterated solvent to obtain sharp, symmetrical peaks.

3. Acquisition Parameters:

- Pulse Sequence: A simple one-pulse sequence is typically used for 1D ¹⁹F NMR.

- Spectral Width (SW): Set a wide spectral width (e.g., -250 to +50 ppm) to ensure all fluorine signals are captured. The large chemical shift range of ¹⁹F necessitates a wider sweep width than for ¹H NMR.[1]

- Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, which is crucial for accurate integration in quantitative measurements. For accurate quantification, the relaxation delay should be at least 5 times the longest T1 relaxation time of the signals of interest.[7]

- Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

- Proton Decoupling: For simplified spectra, ¹H decoupling can be applied during the acquisition. This will collapse the ¹⁹F-¹H couplings, resulting in singlets for each fluorine environment. For observing these couplings, a non-decoupled spectrum should be acquired.

4. Data Processing:

- Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

- Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

- Baseline Correction: Apply a baseline correction to ensure accurate integration.

- Referencing: Reference the spectrum to an appropriate standard (e.g., external CFCl₃ at 0 ppm).

- Integration: Integrate the signals to determine the relative ratios of different fluorine environments.

Protocol 2: 2D ¹⁹F-¹H Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

This 2D NMR experiment is invaluable for correlating directly bonded ¹⁹F and ¹H nuclei, aiding in the assignment of both ¹⁹F and ¹H signals.

1. Sample Preparation:

- Prepare the sample as described in Protocol 1. A slightly higher concentration (10-20 mg) may be beneficial for 2D experiments.

2. NMR Instrument Setup:

- Set up the instrument as described in Protocol 1.

3. Acquisition Parameters:

- Pulse Sequence: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

- Spectral Width (SW):

- F2 (¹H dimension): Set the spectral width to cover all proton signals of interest (e.g., 0-10 ppm).

- F1 (¹⁹F dimension): Set the spectral width to cover the expected range of ¹⁹F chemical shifts.

- Number of Increments (in F1): Acquire 128 to 256 increments in the indirect (¹⁹F) dimension.

- Number of Scans (NS): Acquire 8 to 16 scans per increment.

- ¹JFH Coupling Constant: Set the expected one-bond ¹⁹F-¹H coupling constant (typically in the range of 45-50 Hz) to optimize the polarization transfer.[1]

4. Data Processing:

- Fourier Transform: Apply appropriate window functions (e.g., squared sine bell) in both dimensions before Fourier transformation.

- Phasing and Baseline Correction: Perform phasing and baseline correction in both dimensions.

- Analysis: The resulting 2D spectrum will show cross-peaks at the coordinates of the chemical shifts of the directly bonded ¹⁹F and ¹H nuclei.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of fluorinated butyrophenones.

Caption: Experimental workflow for ¹⁹F NMR analysis.

Causality Behind Experimental Choices: A Deeper Dive

The selection of specific experimental parameters is guided by the underlying principles of NMR and the properties of the ¹⁹F nucleus.

-

Why a Wide Spectral Width? The ¹⁹F nucleus experiences a much larger range of electronic environments compared to protons, leading to a chemical shift dispersion that can span hundreds of ppm.[1] A wide spectral width is therefore essential to avoid folding or aliasing of signals that lie outside the acquisition window.

-

The Importance of Relaxation Delay in qNMR: For accurate quantification, it is crucial that the nuclear spins have fully returned to their equilibrium state before the next pulse is applied. The longitudinal relaxation time (T₁) for ¹⁹F can vary significantly depending on the molecular environment. A sufficiently long relaxation delay (D1), typically 5 times the longest T₁, ensures that the signal intensity is directly proportional to the number of nuclei, allowing for reliable quantitative measurements.[7]

-

Proton Decoupling: Simplification vs. Information: The decision to use ¹H decoupling depends on the analytical goal. For a quick assessment of the number of distinct fluorine environments or for quantification, decoupling is beneficial as it simplifies the spectrum by collapsing multiplets into singlets. However, to gain detailed structural information from ¹⁹F-¹H coupling patterns, a non-decoupled spectrum is necessary.

-

Why 2D NMR? While 1D ¹⁹F NMR is excellent for initial characterization, complex fluorinated butyrophenones can exhibit intricate coupling patterns. 2D correlation experiments like HSQC provide an additional dimension of information, definitively linking coupled nuclei and greatly facilitating the unambiguous assignment of both ¹⁹F and ¹H resonances.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The consistency of results across different experiments and the correlation of data with known structural features provide a high degree of confidence in the analytical outcome.

-

Cross-Validation: The information obtained from a 1D ¹⁹F spectrum should be consistent with that from a 2D ¹⁹F-¹H HSQC. For example, a fluorine signal that appears as a doublet in the 1D spectrum should show a correlation to a single proton in the 2D spectrum.

-

Internal Consistency: In molecules with multiple fluorine atoms, the observed coupling patterns and chemical shifts should be consistent with the proposed structure. For instance, the relative integrations of different fluorine signals in a 1D spectrum should match the stoichiometry of the molecule.

-

Comparison with Predicted Data: Computational methods can be used to predict ¹⁹F NMR chemical shifts, providing an additional layer of validation for experimental results.

By employing these principles of cross-validation and internal consistency, researchers can ensure the accuracy and reliability of their ¹⁹F NMR data.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of fluorinated butyrophenones. Its high sensitivity, wide chemical shift range, and the wealth of information provided by coupling constants make it a superior technique for characterizing these important pharmaceutical compounds. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this application note, researchers can confidently and effectively apply ¹⁹F NMR to accelerate their drug discovery and development programs.

References

-

Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

Günther, U., & Albert, K. (1993). In vivo 19F nuclear magnetic resonance of a monofluorinated neuroleptic in the rat. NMR in Biomedicine, 6(1), 27–31. Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]

-

Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4063–4071. Retrieved from [Link]

-

Schaefer, T., et al. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in 2,3,5,6-tetrafluoro- and 4-nitro-trifluoromethoxybenzene. Canadian Journal of Chemistry, 69(6), 1047-1053. Retrieved from [Link]

-

Castañar, L., et al. (2015). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 80(1), 572-577. Retrieved from [Link]

-

Kuprov, I., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9948-9958. Retrieved from [Link]

-

Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Mason, R. P., et al. (2012). New Frontiers and Developing Applications in ¹⁹F NMR. NMR in Biomedicine, 25(6), 797-810. Retrieved from [Link]

-

Defense Technical Information Center. (1970). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

American Chemical Society. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

-

Royal Society of Chemistry. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Retrieved from [Link]

-

ResearchGate. (n.d.). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Retrieved from [Link]

-

Emory University. (2011). 1D and 2D NMR. Retrieved from [Link]

-

YouTube. (2021). 1D and 2D NMR methods for small molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluorobutyrophenone. Retrieved from [Link]

-